Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol This compound is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a carbamate group attached to the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic ketone precursor. One common method involves the use of tert-butyl carbamate and 3-oxospiro[3.3]heptane-1-carboxylic acid, which undergoes a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols, and substitution can result in various carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it useful in material science and catalysis research.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate
- Tert-butyl N-[(6-oxospiro[3.3]heptan-2-yl)methyl]carbamate
Uniqueness
Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate is unique due to its specific spirocyclic structure and the position of the oxo group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-7-10(15)13(9)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYELLXXRNBKJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)C12CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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